molecular formula C10H20N2O2 B8134090 tert-Butyl n-(1-ethylazetidin-3-yl)carbamate

tert-Butyl n-(1-ethylazetidin-3-yl)carbamate

Cat. No.: B8134090
M. Wt: 200.28 g/mol
InChI Key: HOBSGTCLKKLQFS-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of tert-Butyl n-(1-ethylazetidin-3-yl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions during synthesis . The carbamate linkage can be cleaved under acidic conditions, releasing the free amine for further reactions . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis.

Properties

IUPAC Name

tert-butyl N-(1-ethylazetidin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-5-12-6-8(7-12)11-9(13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBSGTCLKKLQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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